molecular formula C5H11NO3S2 B14722481 3-Thiazolidineethanesulfonic acid CAS No. 5718-90-1

3-Thiazolidineethanesulfonic acid

Cat. No.: B14722481
CAS No.: 5718-90-1
M. Wt: 197.3 g/mol
InChI Key: BEBVCXRNDYZFHX-UHFFFAOYSA-N
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Description

3-Thiazolidineethanesulfonic acid is a heterocyclic organic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms. This compound is known for its diverse biological and chemical properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazolidineethanesulfonic acid typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. This one-pot multicomponent reaction is often carried out in the presence of catalysts such as boron trifluoride and p-toluenesulfonic acid . The reaction conditions are optimized to improve yield, purity, and selectivity.

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Thiazolidineethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thiazolidine derivatives, sulfonic acids, and substituted thiazolidines .

Scientific Research Applications

3-Thiazolidineethanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiazolidineethanesulfonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 3-Thiazolidineethanesulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity compared to other thiazolidine and thiazole derivatives. This uniqueness contributes to its diverse applications and biological activities .

Properties

CAS No.

5718-90-1

Molecular Formula

C5H11NO3S2

Molecular Weight

197.3 g/mol

IUPAC Name

2-(1,3-thiazolidin-3-yl)ethanesulfonic acid

InChI

InChI=1S/C5H11NO3S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1-5H2,(H,7,8,9)

InChI Key

BEBVCXRNDYZFHX-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCS(=O)(=O)O

Origin of Product

United States

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